5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxamide with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound primarily targets cyclin-dependent kinases (CDKs), inhibiting their activity and thereby disrupting the cell cycle.
Pathways Involved: By inhibiting CDKs, the compound induces cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also investigated for its anticancer properties.
Thiazolopyrimidine: Studied for its anticancer activity and ability to inhibit CDKs.
Uniqueness
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific structural features and the ability to undergo diverse chemical reactions, making it a versatile compound for various applications. Its potent CDK inhibitory activity and favorable photophysical properties further enhance its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-2-3-12-7(10-5)4-6(11-12)8(9)13/h4-5,10H,2-3H2,1H3,(H2,9,13) |
InChI Key |
PXSUREKYQZNLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=CC(=N2)C(=O)N)N1 |
Origin of Product |
United States |
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